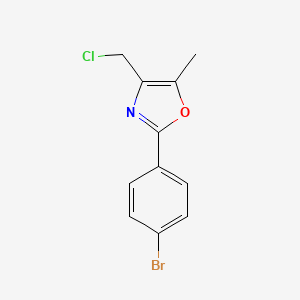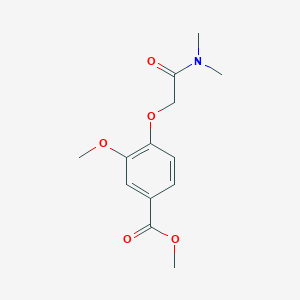
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate
Overview
Description
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-(dimethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(2-(dimethylamino)-2-oxoethoxy)-3-carboxybenzoate.
Reduction: Formation of 4-(2-(dimethylamino)-2-hydroxyethoxy)-3-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The ester and methoxy groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the oxoethoxy group, making it less versatile in chemical reactions.
Methyl 3-methoxybenzoate: Lacks the dimethylamino and oxoethoxy groups, resulting in different chemical properties and applications.
4-(Dimethylamino)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is unique due to the presence of both the dimethylamino and oxoethoxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 4-[2-(dimethylamino)-2-oxoethoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C13H17NO5/c1-14(2)12(15)8-19-10-6-5-9(13(16)18-4)7-11(10)17-3/h5-7H,8H2,1-4H3 |
InChI Key |
VESZOGFONIDODI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
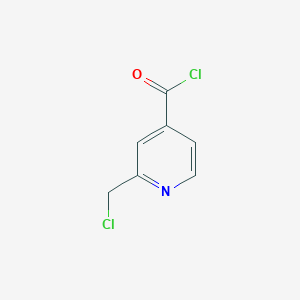
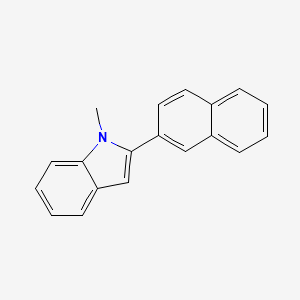
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B8795000.png)
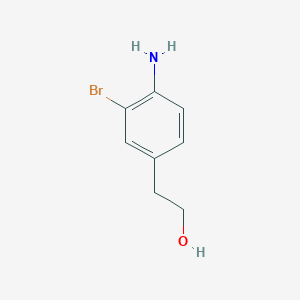
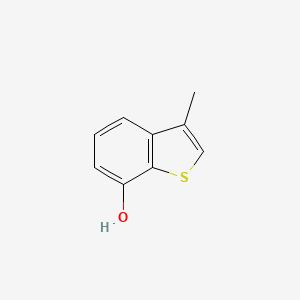
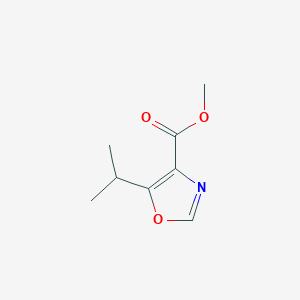
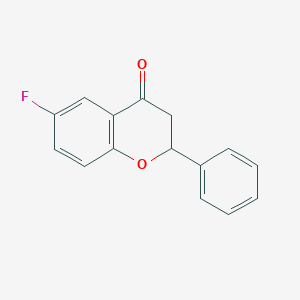
![2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride](/img/structure/B8795031.png)
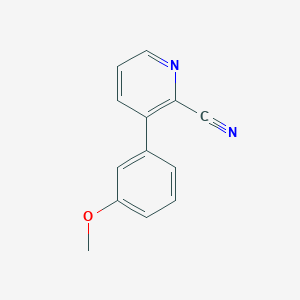
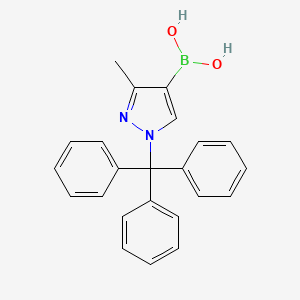
![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxylic acid](/img/structure/B8795048.png)
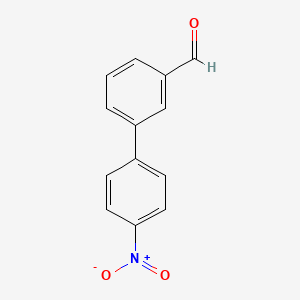
![Ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8795062.png)
